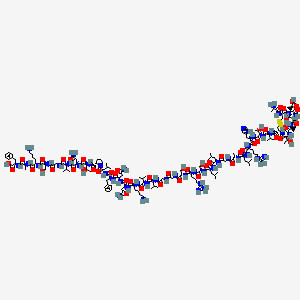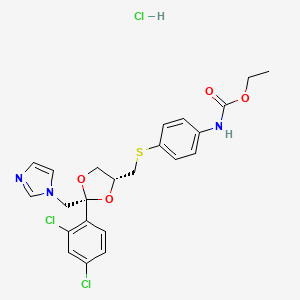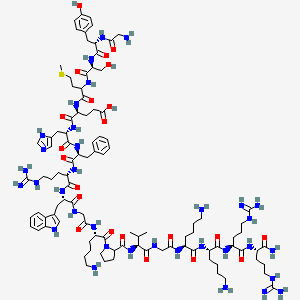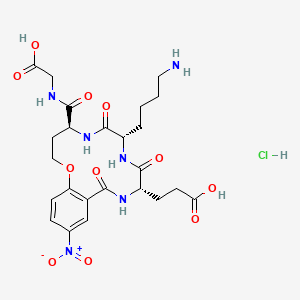
Tubulozole HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tubulozole hydrochloride is a chemical compound known for its role as a microtubule inhibitor. It is primarily used in scientific research to study cell division and microtubule dynamics. Tubulozole hydrochloride has shown potential in various fields, including cancer research and antimalarial studies .
Vorbereitungsmethoden
The synthesis of tubulozole hydrochloride typically involves the preparation of its base compound, tubulozole, followed by its conversion to the hydrochloride salt. The synthetic route generally includes the following steps :
Synthesis of Tubulozole: The base compound is synthesized through a series of organic reactions involving specific reagents and catalysts.
Conversion to Hydrochloride Salt: Tubulozole is then reacted with hydrochloric acid to form tubulozole hydrochloride.
Analyse Chemischer Reaktionen
Tubulozole hydrochloride undergoes various chemical reactions, including:
Oxidation: Tubulozole hydrochloride can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions involving tubulozole hydrochloride typically occur at specific functional groups, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tubulozole hydrochloride has a wide range of scientific research applications :
Chemistry: It is used to study microtubule dynamics and the effects of microtubule inhibitors on cellular processes.
Biology: Tubulozole hydrochloride is employed in cell biology research to investigate cell division, mitosis, and cytoskeletal organization.
Medicine: In cancer research, tubulozole hydrochloride is studied for its potential to inhibit tumor growth by disrupting microtubule function.
Industry: Although its industrial applications are limited, tubulozole hydrochloride is used in the development of new pharmaceuticals and as a research tool in drug discovery.
Wirkmechanismus
The mechanism of action of tubulozole hydrochloride involves its interaction with microtubules . Tubulozole hydrochloride binds to tubulin, a protein that forms microtubules, and inhibits its polymerization. This disruption of microtubule dynamics interferes with cell division, leading to cell cycle arrest and apoptosis. The compound’s antimalarial activity is also attributed to its ability to inhibit protein synthesis in Plasmodium falciparum .
Vergleich Mit ähnlichen Verbindungen
Tubulozole hydrochloride is compared with other microtubule inhibitors such as colcemid and vinblastine :
Colcemid: Similar to tubulozole hydrochloride, colcemid inhibits microtubule polymerization. colcemid has a broader range of effects on protein synthesis.
Vinblastine: While vinblastine also targets microtubules, it has a different binding site and mechanism of action compared to tubulozole hydrochloride.
Tubulozole hydrochloride is unique in its stereospecific activity, with the cis-isomer being more effective in inhibiting microtubule dynamics and exhibiting antitumor properties .
Eigenschaften
IUPAC Name |
ethyl N-[4-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2N3O4S.ClH/c1-2-30-22(29)27-17-4-6-19(7-5-17)33-13-18-12-31-23(32-18,14-28-10-9-26-15-28)20-8-3-16(24)11-21(20)25;/h3-11,15,18H,2,12-14H2,1H3,(H,27,29);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQPPNNARUQMJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl3N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl)-6-methylheptan-3-one](/img/structure/B10859552.png)










![19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide;hydrochloride](/img/structure/B10859637.png)
